4-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
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Description
4-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H17FN6O2S and its molecular weight is 376.41. The purity is usually 95%.
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Biological Activity
4-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action, efficacy, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A fluorinated benzene sulfonamide moiety.
- A pyrimidine ring substituted with a pyrazole group.
- An aminoethyl linker.
This structural diversity is believed to contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
Anticancer Activity
Recent studies demonstrate that compounds containing the pyrazole scaffold exhibit anticancer properties . For instance:
- In vitro studies have shown that similar pyrazole derivatives inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancers .
- Mechanism of Action : The anticancer effect is often attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory activity :
- In animal models, it demonstrated significant reduction in paw edema comparable to established anti-inflammatory drugs like diclofenac .
- The anti-inflammatory mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes .
Case Studies
- Antitumor Efficacy : A study reported that derivatives similar to this compound showed potent antiproliferative effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values in the low micromolar range .
- Inflammatory Response : In a carrageenan-induced edema model, the compound significantly reduced inflammation markers and exhibited a favorable safety profile, indicating minimal toxicity at therapeutic doses .
Data Tables
Properties
IUPAC Name |
4-fluoro-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O2S/c1-12-21-15(11-16(22-12)23-10-2-7-19-23)18-8-9-20-26(24,25)14-5-3-13(17)4-6-14/h2-7,10-11,20H,8-9H2,1H3,(H,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCVCHFQMWCSTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NCCNS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.